![molecular formula C10H11ClN4O B1454083 6-chloro-3-(tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1340454-95-6](/img/structure/B1454083.png)

6-chloro-3-(tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Vue d'ensemble

Description

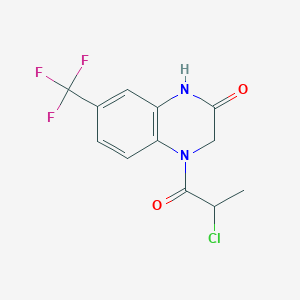

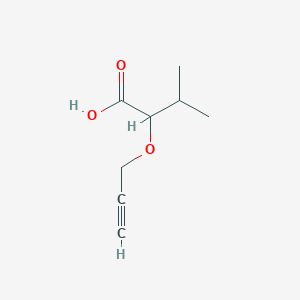

The compound “6-chloro-3-(tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine” is a heterocyclic compound . It belongs to the class of triazoles, which are nitrogenous heterocyclic moieties . Triazoles are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of triazolothiadiazine and its derivatives, which are similar to the compound , has been extensively studied . The synthetic approaches involve the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile .Molecular Structure Analysis

The molecular structure of triazoles, including the compound , is characterized by the presence of two carbon and three nitrogen atoms in the five-membered aromatic azole chain . This structure allows triazoles to readily bind in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis

Triazoles, including the compound , are known for their diverse pharmacological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .Physical And Chemical Properties Analysis

The physical and chemical properties of triazoles, including the compound , are influenced by their heterocyclic structure . They are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 .Applications De Recherche Scientifique

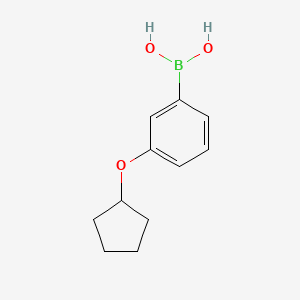

Synthesis and Structural Characterization

Recent studies have highlighted the synthesis and structural characterization of triazolo-pyridazine derivatives, including compounds similar to 6-chloro-3-(tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine. These compounds have been synthesized and characterized using NMR, IR, and mass spectral studies, with structures confirmed by single-crystal X-ray diffraction. Density Functional Theory (DFT) calculations were employed to determine various quantum chemical parameters, and Hirshfeld surface analysis was used to analyze intermolecular hydrogen bonds, providing insights into the molecular packing strength in the crystal lattice (Sallam et al., 2021).

Pharmacological Potential

Triazolo-pyridazine derivatives have shown significant pharmaceutical importance due to their heterocyclic nature. A synthesized compound, structurally related to 6-chloro-3-(tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine, demonstrated promising results in medicinal chemistry, hinting at potential pharmacological applications. The compound was elucidated using spectroscopic techniques and XRD, and theoretical DFT calculations provided further insights into its chemical behavior (Sallam et al., 2021).

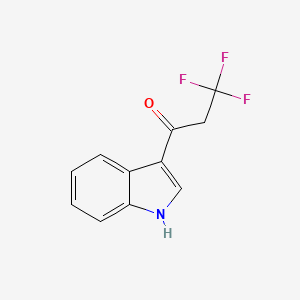

Anti-diabetic Applications

A family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential, aiming to develop them as anti-diabetic medications. These compounds showed significant DPP-4 inhibition potential both in silico and in nitro, along with antioxidant and insulinotropic activities, indicating their potential as effective anti-diabetic drugs (Bindu et al., 2019).

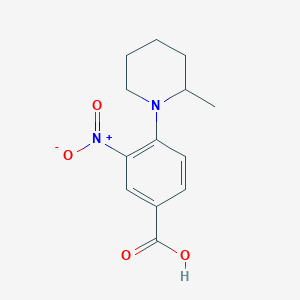

Antimicrobial Evaluations

The oxidative cyclization of hydrazines has led to the synthesis of new triazolo-pyridazine derivatives, which were tested in vitro for their antimicrobial activity. This research provides an easy access to new compounds with potent antimicrobial agents, showcasing the broad spectrum of biological properties that triazolo-pyridazine derivatives can exhibit (Prakash et al., 2011).

Orientations Futures

The future directions in the research of triazoles, including the compound , involve the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases . The focus is particularly on the structure–activity relationship of biologically important triazoles .

Propriétés

IUPAC Name |

6-chloro-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4O/c11-8-1-2-9-12-13-10(15(9)14-8)7-3-5-16-6-4-7/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKYYEKXOWCREGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NN=C3N2N=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-3-(tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine dihydrochloride](/img/structure/B1454002.png)

![4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1454004.png)

![N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1454016.png)

![4,6,10-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-13-one](/img/structure/B1454017.png)

![5-{8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}pentanoic acid](/img/structure/B1454022.png)